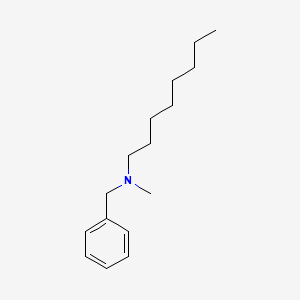

Methylbenzyloctylamine

Beschreibung

Methylbenzyloctylamine, systematically named N-methyl-N-benzyloctan-1-amine, is a tertiary amine belonging to the phenylmethylamine class. Its structure comprises a benzyl group (C₆H₅CH₂–) attached to a methyl-substituted octylamine chain. Key properties include:

- Molecular Formula: C₁₆H₂₇N

- Solubility: Slightly soluble in water due to its hydrophobic octyl chain but miscible in organic solvents like ethanol or dichloromethane .

- Basicity: Exhibits strong basicity (high pKa ~10–11), typical of aliphatic amines, enabling protonation under physiological conditions .

- Applications: Primarily utilized as an intermediate in pharmaceutical synthesis and surfactant production due to its amphiphilic nature .

Eigenschaften

CAS-Nummer |

63991-66-2 |

|---|---|

Molekularformel |

C16H27N |

Molekulargewicht |

233.39 g/mol |

IUPAC-Name |

N-benzyl-N-methyloctan-1-amine |

InChI |

InChI=1S/C16H27N/c1-3-4-5-6-7-11-14-17(2)15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |

InChI-Schlüssel |

QWYNLUCESJHDQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCN(C)CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylbenzyloctylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with methylamine and octylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of Methylbenzyloctylamine may involve the reaction of benzyl chloride with a mixture of methylamine and octylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Methylbenzyloctylamine undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Primary amines

Substitution: Various substituted amines

Wissenschaftliche Forschungsanwendungen

Methylbenzyloctylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methylbenzyloctylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary based on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Benzyloctylamine (N-Octylbenzenemethanamine)

N-(p-Methoxyphenyl)-p-phenylenediamine

5-Methylthiazole-2-amine

- Structure : Heterocyclic amine with a thiazole ring and methyl substituent.

- Properties :

- Applications : Key intermediate in synthesizing anti-inflammatory drugs like meloxicam .

Data Table: Comparative Properties of Methylbenzyloctylamine and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | pKa | Key Applications |

|---|---|---|---|---|---|

| Methylbenzyloctylamine | C₁₆H₂₇N | 233.40 | Slightly soluble | ~10–11 | Pharmaceuticals, surfactants |

| Benzyloctylamine | C₁₅H₂₅N | 219.37 | Insoluble | ~9–10 | Corrosion inhibitors |

| N-(p-Methoxyphenyl)-p-phenylenediamine | C₁₃H₁₄N₂O | 214.26 | Moderately soluble | ~4–5 | Dyes, polymers |

| 5-Methylthiazole-2-amine | C₄H₆N₂S | 114.16 | Moderately soluble | ~5–6 | Drug intermediates |

Research Findings and Functional Insights

- Alkyl Chain Impact : Methylbenzyloctylamine’s octyl chain enhances lipophilicity compared to shorter-chain analogues, improving membrane permeability in drug delivery .

- Electronic Effects : Methoxy-substituted amines (e.g., N-(p-Methoxyphenyl)-p-phenylenediamine) exhibit altered reactivity profiles, favoring applications in conductive polymers over surfactant uses .

- Heterocyclic vs. Aliphatic Amines : Thiazole-based amines like 5-methylthiazole-2-amine show reduced basicity but greater stability under acidic conditions, ideal for gastrointestinal drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.